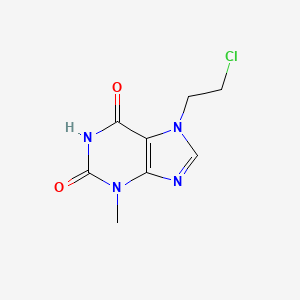

7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Overview

Tautomerism and Molecular Interactions

Purine bases and their derivatives exhibit tautomerism, which is crucial for understanding DNA and RNA structures and functions. The tautomerism of nucleic acid bases, influenced by molecular interactions, plays a vital role in genetic replication and transcription processes. Studies highlight the impact of environmental interactions on the tautomeric equilibria of purines, essential for biological significance and potential applications in understanding spontaneous mutation mechanisms (Person et al., 1989).

Pharmacological Applications

The pharmacological landscape has been significantly enriched by purine derivatives, serving as key components in various drugs. Nitrogen heterocycles, a prominent feature of purine structures, are integral to numerous FDA-approved pharmaceuticals. Their structural diversity and substitution patterns make them invaluable for drug development, particularly in targeting specific enzymatic pathways and receptors (Vitaku et al., 2014). Moreover, purine-utilizing enzymes inhibitors derived from heterocyclic compounds demonstrate broad-spectrum medicinal activities, highlighting their potential in treating diseases like malaria, cancer, and autoimmune disorders (Chauhan & Kumar, 2015).

Environmental and Health Impact Studies

Chlorinated organic solvents, sharing structural similarities with chloroethylated purines, have been extensively studied for their environmental persistence and health impacts. These studies provide a framework for assessing the potential environmental behavior and toxicological effects of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. Understanding the fate, behavior, and toxicological profiles of chlorinated compounds can inform safety protocols and risk assessments for the use of such chemicals in research and industry (Huang et al., 2014).

作用機序

Target of Action

The primary targets of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione are DNA and RNA molecules within the cell . This compound, being an alkylating agent, forms covalent bonds with the DNA and RNA, disrupting their normal function and leading to cell death .

Mode of Action

This compound interacts with its targets by transferring its alkyl group to the DNA and RNA molecules . This alkylation results in the formation of cross-links within the DNA and RNA strands, preventing their replication and transcription . This disruption in the normal cellular processes leads to cell death .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most significant is the DNA replication and RNA transcription pathways . By alkylating the DNA and RNA, the compound prevents the normal functioning of these pathways, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body . It is metabolized primarily in the liver, where it undergoes biotransformation to its active form . The compound and its metabolites are then excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of the action of this compound are primarily cytotoxic. The compound’s alkylation of DNA and RNA leads to the disruption of normal cellular processes, including DNA replication and RNA transcription . This disruption results in cell death, which is the desired therapeutic effect in the treatment of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can react with the compound, and the temperature . For example, in a more acidic environment, the compound may be more stable and less likely to undergo unwanted reactions . On the other hand, certain substances, such as antioxidants, may reduce the compound’s efficacy by neutralizing its alkylating activity .

特性

IUPAC Name |

7-(2-chloroethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-12-6-5(7(14)11-8(12)15)13(3-2-9)4-10-6/h4H,2-3H2,1H3,(H,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVELTQAHMSSWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)

![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)

![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)